4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Description

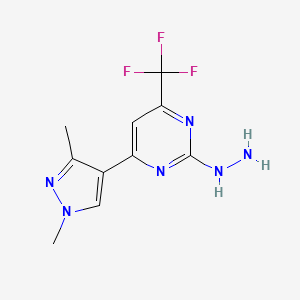

This compound features a pyrimidine core substituted with a hydrazinyl group at position 2, a trifluoromethyl group at position 6, and a 1,3-dimethylpyrazole ring at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazinyl moiety provides nucleophilic reactivity, making it a versatile scaffold for medicinal chemistry and agrochemical applications . Its molecular formula is C₁₁H₁₂F₃N₇, with a molecular weight of 323.26 g/mol (exact mass inferred from analogs in ).

Properties

IUPAC Name |

[4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N6/c1-5-6(4-19(2)18-5)7-3-8(10(11,12)13)16-9(15-7)17-14/h3-4H,14H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPFVIUFYDBBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=CC(=NC(=N2)NN)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501143228 | |

| Record name | 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004644-03-4 | |

| Record name | 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves several steps. Typically, the synthetic route includes the coupling of hydrazine with pyrazole derivatives under specific reaction conditions. The structures of the synthesized compounds are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been evaluated for its antileishmanial and antimalarial activities, showing superior activity compared to standard drugs . The compound’s potential as a pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents makes it a valuable subject of study .

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that the compound interacts with the enzyme Lm-PTR1, which is involved in the biosynthesis of folate in Leishmania parasites . This interaction disrupts the parasite’s metabolic processes, leading to its death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

4-(1-Ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

- Key Difference : Ethyl group replaces one methyl group on the pyrazole.

- However, the hydrazinyl and trifluoromethyl groups retain similar reactivity .

- Molecular Weight : ~337.3 g/mol (estimated from ).

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(hydrazinyl)pyrimidine

- Key Difference : Methyl group at pyrimidine position 2 instead of hydrazinyl.

- Methylation may enhance stability but limit derivatization .

Variations in the Pyrimidine Core Substituents

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Isosteric Replacements and Hybrid Structures

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

- Key Difference : Fused triazolo-pyrimidine systems replace the standalone pyrimidine-hydrazine structure.

- Impact : Increased ring rigidity improves target selectivity but complicates synthesis. Isomerization behavior (e.g., in ) highlights sensitivity to reaction conditions .

Ethyl 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

- Key Difference : Pyrazolo-pyrimidine fusion with an ester group.

- Impact : The ester enhances solubility, while the fused system may alter binding kinetics in kinase inhibitors or antimicrobial agents .

Biological Activity

4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of parasitology and oncology. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

The compound belongs to the class of hydrazine-coupled pyrazole derivatives. Its chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 4-(1,3-dimethylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine |

| CAS Number | 1004644-03-4 |

| Molecular Formula | C₉H₁₂F₃N₆ |

| Molecular Weight | 204.23 g/mol |

Antiparasitic Activity

Research indicates that this compound exhibits potent antileishmanial and antimalarial activities. Studies have shown that it interacts with specific molecular targets within parasites, notably inhibiting enzymes involved in folate biosynthesis in Leishmania species. Molecular docking studies suggest that it binds effectively to the enzyme Lm-PTR1, disrupting essential metabolic pathways in the parasites .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, with IC₅₀ values reported in the low micromolar range (e.g., 49.85 µM against A549 cells) .

Case Studies

- Antileishmanial Efficacy : A study conducted by researchers assessed the efficacy of this compound against Leishmania donovani. The results indicated a significant reduction in parasite viability at concentrations as low as 10 µM, outperforming standard treatments.

- Anticancer Potential : In a recent investigation into its anticancer effects, this compound was tested on several human cancer cell lines. The findings revealed that it inhibited cell growth with an IC₅₀ value of 7.5 nM against HCT116 cells, showcasing its potential as a lead compound for further development .

The biological activity of this compound is primarily attributed to its ability to interfere with key enzymatic processes within target organisms:

- Inhibition of Folate Biosynthesis : By targeting Lm-PTR1 in Leishmania parasites, it disrupts folate metabolism essential for DNA synthesis and repair.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death, which is critical for limiting tumor growth.

Comparative Analysis

When compared to other pyrazole derivatives, this compound shows superior potency against specific targets. For instance:

| Compound Name | Target Activity | IC₅₀ Value (µM) |

|---|---|---|

| 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl... | Antileishmanial | 10 |

| Bis-[N,N-dimethylaminomethylene... | Antimalarial | 15 |

| Novel Pyrazole Derivative | Anticancer (HCT116) | 7.5 |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.